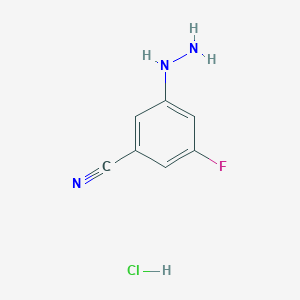

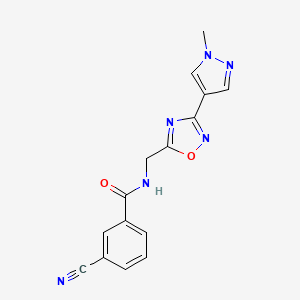

![molecular formula C19H23N5O2 B3016735 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-21-2](/img/structure/B3016735.png)

1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Description

Synthesis Analysis

The synthesis of various purine derivatives has been explored in the provided studies. In one study, mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione were synthesized using metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) in combination with thiocyanate and cyanate ions. The coordination of these ligands with metal ions was through nitrogen, sulfur, and oxygen atoms, respectively . Another study reported the one-step preparation of pyrido[3,4-d]pyrimidine ring systems by reacting 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, leading to high yields of the final pyridopyrimidine derivatives . Additionally, the synthesis of substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system was achieved, showing antiinflammatory activity in an arthritis rat model . Furthermore, the intramolecular alkylation of certain purine derivatives led to the formation of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was characterized using various spectroscopic techniques. UV-Visible and infrared spectroscopy were employed to characterize the mixed ligand metal complexes, and elemental analyses were conducted using C, H, N analysis and atomic absorption techniques . The infrared investigation of trimethylsilyl derivatives of pyrimidines and purines revealed that the derivatives maintained aromatic ring systems .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these purine derivatives were diverse. The coordination chemistry in the formation of mixed ligand metal complexes involved the interaction of metal ions with nitrogen, sulfur, and oxygen atoms of the ligands . The synthesis of pyridopyrimidine derivatives involved a [1,5]-hydrogen shift and a cycloaddition reaction followed by dehydration to yield the final products . The antiinflammatory purine derivatives were synthesized through a series of reactions starting from a nitrosopyrimidine derivative . The intramolecular alkylation process was key to obtaining the imidazo[1,2,3-cd]purine derivatives .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds were reported in some studies. For instance, the mixed ligand metal complexes were found to be solid, and their magnetic susceptibility and conductivity were measured . The trimethylsilyl derivatives of pyrimidines and purines were reported to possess aromatic ring systems, and their physical properties were documented .

Case Studies and Applications

The synthesized purine derivatives have shown potential in various applications. The antiinflammatory activity of substituted analogues of the pyrimidopurinediones was demonstrated in an adjuvant-induced arthritis rat model, with some compounds showing potency levels comparable to naproxen and lacking gastric ulcer inducing potential or ocular toxicity . These findings suggest potential therapeutic applications for these compounds in the treatment of chronic inflammation.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, due to its complex structure, plays a significant role in the field of heterocyclic chemistry. Research by Šimo et al. (2000) on the synthesis of 2‐Triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones through 1,3‐dipolar cycloadditions, provides insights into the synthetic pathways that could potentially be applied to or inspired by the synthesis of this compound. Such methodologies are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science Šimo, Rybár, & Alföldi, 2000.

Potential Biological Activity

The structure of 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suggests potential biological activity, given its resemblance to purine derivatives which are often explored for their pharmacological properties. For instance, the study of new [c,d]-fused purinediones and their synthesis from pyrimidine precursors as reported by Šimo et al. (1995), highlights the continuous interest in purine analogs for drug discovery. These compounds, due to their structural affinity with natural purine bases, could exhibit a range of biological activities, from enzyme inhibition to receptor modulation Šimo, Rybár, & Alföldi, 1995.

Implications in Drug Design

The complex structure of 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione may offer unique opportunities in the realm of drug design, particularly as a scaffold for developing new therapeutic agents. Research into similar purine derivatives, such as the work by Kaminski et al. (1989) on substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones showing antiinflammatory activity, exemplifies how modifications of the purine core can lead to compounds with significant pharmacological properties Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989.

properties

IUPAC Name |

1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-13-11-23(10-9-14-7-5-4-6-8-14)18-20-16-15(24(18)12-13)17(25)22(3)19(26)21(16)2/h4-8,13H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFXOSPZPQQMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331772 | |

| Record name | 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

CAS RN |

877616-21-2 | |

| Record name | 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)

![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)

![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)

![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)